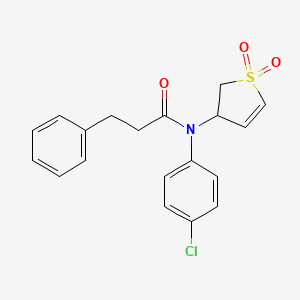

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide

描述

属性

IUPAC Name |

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3S/c20-16-7-9-17(10-8-16)21(18-12-13-25(23,24)14-18)19(22)11-6-15-4-2-1-3-5-15/h1-5,7-10,12-13,18H,6,11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBXYOSUXBNBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

N-Substituted Propanamides with Spiro or Heterocyclic Moieties

Compounds such as N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b–8k) share the propanamide core but differ in substituents. For example:

- Synthesis and Physical Properties : Yields for these analogs range from 90–100%, with melting points spanning 68–196°C. The target compound’s synthesis likely follows similar coupling reactions but incorporates a dihydrothiophene sulfone instead of a spiro-thia-azaspirodecan system .

- Solubility: Derivatives like 8b exhibit solubility in ethanol-water mixtures (0.5C₂H₅OH: 321.43 mg/mL), whereas the sulfone group in the target compound may improve aqueous solubility compared to non-sulfonated analogs .

Halogenated Phenylpropanamide Derivatives

- N-(4-Chloro-3-nitrophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide (): This compound features a nitro group at the 3-position of the chlorophenyl ring, which increases electron-withdrawing effects and may enhance reactivity in electrophilic substitution compared to the target compound’s unsubstituted chlorophenyl group .

- N-(3,4-Dichlorophenyl)propanamide (Propanil): A simpler herbicide with dual chloro-substituents.

Hydroxamic Acid Analogs

Compounds such as N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) replace the sulfone-dihydrothiophene with a cyclohexyl-hydroxamic acid group. Hydroxamic acids are known for metal-chelating properties (e.g., histone deacetylase inhibition), whereas the target compound’s sulfone may favor interactions with cysteine residues or sulfotransferases .

Enzyme Inhibition Potency

A study on halogen-substituted maleimides (e.g., N-(4-chlorophenyl)maleimide, IC₅₀ = 7.24 μM) revealed that halogen size (F, Cl, Br, I) minimally affects inhibitory potency against monoacylglycerol lipase (MGL). This suggests that the 4-chlorophenyl group in the target compound may optimize a balance between steric bulk and electronic effects without sacrificing activity .

Antioxidant Activity

Hydroxamic acid derivatives like N-(4-chlorophenyl)-N-hydroxypropanamide exhibit radical-scavenging activity (e.g., DPPH assay), whereas the target compound’s sulfone group may redirect its mechanism toward anti-inflammatory or antiviral pathways, as seen in spiro-thiazolidinedione derivatives .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。